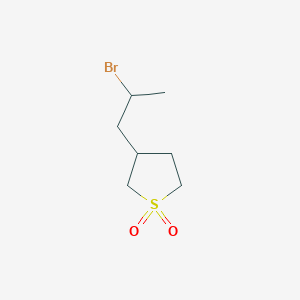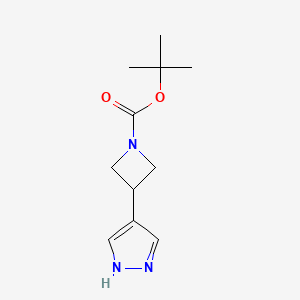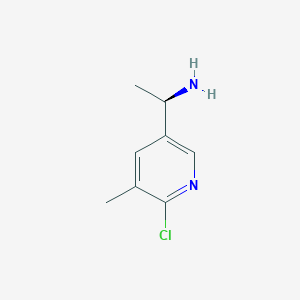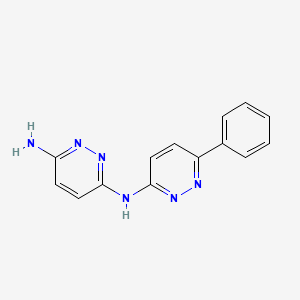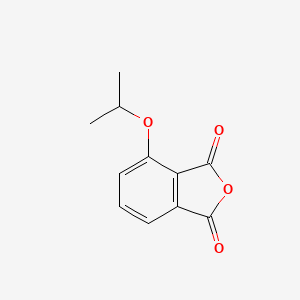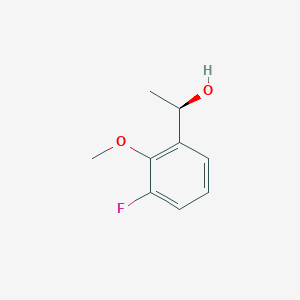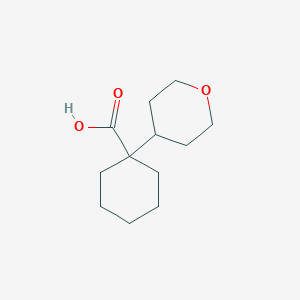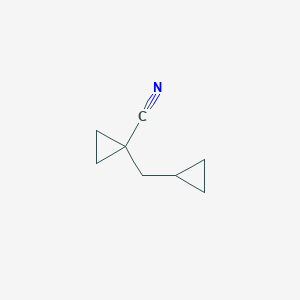
1-(2-Bromo-3-nitrophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-3-nitrophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of phenylamine, where the phenyl ring is substituted with bromine and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-3-nitrophenyl)ethan-1-amine typically involves the bromination and nitration of phenylamine derivativesThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and concentrated nitric acid for nitration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-3-nitrophenyl)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of azides or thiols.
Reduction: Conversion to 1-(2-Amino-3-nitrophenyl)ethan-1-amine.
Oxidation: Formation of nitroso or nitro derivatives.
Applications De Recherche Scientifique
1-(2-Bromo-3-nitrophenyl)ethan-1-amine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Biological Studies: Investigated for its effects on cellular pathways and potential as a biochemical probe.
Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-3-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate biological pathways, potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(3-nitrophenyl)ethan-1-one: Similar structure but with a ketone group instead of an amine.
1-(2-Bromo-4-nitrophenyl)ethan-1-amine: Similar structure with different substitution pattern on the phenyl ring.
2-Bromo-1-(4-ethylphenyl)ethan-1-one: Similar brominated phenyl structure with an ethyl group.
Uniqueness
1-(2-Bromo-3-nitrophenyl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both bromine and nitro groups allows for diverse chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C8H9BrN2O2 |
|---|---|
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
1-(2-bromo-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrN2O2/c1-5(10)6-3-2-4-7(8(6)9)11(12)13/h2-5H,10H2,1H3 |
Clé InChI |
ZSNCXPUGHDTUDD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=CC=C1)[N+](=O)[O-])Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine](/img/structure/B13605965.png)
